molecular formula C13H18ClNO2S B1607654 1-(4-Chlorophenyl)sulfonyl-3,5-dimethylpiperidine CAS No. 5344-11-6

1-(4-Chlorophenyl)sulfonyl-3,5-dimethylpiperidine

Cat. No.: B1607654
CAS No.: 5344-11-6
M. Wt: 287.81 g/mol
InChI Key: GRJSHNJANCFLIS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)sulfonyl-3,5-dimethylpiperidine is a chemical compound with the molecular formula C13H18ClNO2S and a molecular weight of 287.81 g/mol It is characterized by the presence of a piperidine ring substituted with a 4-chlorophenylsulfonyl group and two methyl groups at the 3 and 5 positions

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)sulfonyl-3,5-dimethylpiperidine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,5-dimethylpiperidine under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Chlorophenyl)sulfonyl-3,5-dimethylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Oxidation and Reduction: The piperidine ring can be oxidized to form N-oxides or reduced to form secondary amines.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and piperidine derivative.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)sulfonyl-3,5-dimethylpiperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds with potential biological activity.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate the structure and function of these biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it may have activity against certain diseases, although more studies are needed to confirm its efficacy and safety.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their function. The piperidine ring may also interact with receptors or enzymes, modulating their activity. The exact pathways and targets involved depend on the specific application and require further investigation.

Comparison with Similar Compounds

1-(4-Chlorophenyl)sulfonyl-3,5-dimethylpiperidine can be compared with other sulfonyl-substituted piperidines, such as:

    1-(4-Methylphenyl)sulfonyl-3,5-dimethylpiperidine: Similar structure but with a methyl group instead of a chlorine atom, which may affect its reactivity and biological activity.

    1-(4-Bromophenyl)sulfonyl-3,5-dimethylpiperidine:

    1-(4-Fluorophenyl)sulfonyl-3,5-dimethylpiperidine: The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3,5-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2S/c1-10-7-11(2)9-15(8-10)18(16,17)13-5-3-12(14)4-6-13/h3-6,10-11H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJSHNJANCFLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385708
Record name 1-(4-chlorophenyl)sulfonyl-3,5-dimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201120
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5344-11-6
Record name 1-(4-chlorophenyl)sulfonyl-3,5-dimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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